N-[2-(furan-2-yl)ethyl]acetamide
Description
Contextual Significance of Furan-Containing Acetamide (B32628) Compounds in Medicinal Chemistry Research
The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom that is a crucial structural motif in a multitude of natural and synthetic compounds. ijsrst.com In the field of medicinal chemistry, the furan nucleus is recognized as a pharmacologically active entity, and its derivatives have garnered significant attention for their broad spectrum of biological activities. utripoli.edu.lyijabbr.com The incorporation of a furan moiety into a molecule can substantially influence its therapeutic properties. utripoli.edu.ly
Research has demonstrated that compounds containing the furan ring exhibit a wide array of pharmacological effects. These include antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyresearchgate.net Furthermore, furan derivatives have been investigated for their effects on the central nervous system, showing potential as antidepressant, anxiolytic, and anticonvulsant agents. utripoli.edu.ly The versatility of the furan scaffold allows for structural modifications that can fine-tune its biological activity, making it a valuable building block in the design of novel therapeutic agents. utripoli.edu.lyresearchgate.net The combination of the furan ring with an acetamide group creates a chemical structure that is a recurring theme in the development of new, biologically active molecules.
Overview of N-[2-(furan-2-yl)ethyl]acetamide as a Subject of Academic Inquiry
This compound is a specific chemical entity within the larger family of furan derivatives. While extensive research into its direct biological effects is not widely published, its structure represents a fundamental combination of the furan and acetamide functional groups. Its primary role in academic inquiry appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules. mdpi.com The synthesis of novel derivatives from foundational structures is a common strategy in drug discovery. mdpi.comresearchgate.net
The basic properties of this compound are well-defined, providing a clear identity for this compound in chemical synthesis and research.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | sigmaaldrich.com |
| CAS Number | 861058-35-7 | sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Scope and Research Trajectories for this compound
The future research trajectories for this compound are largely informed by the established biological significance of the broader class of furan-containing compounds. The compound serves as a valuable scaffold that can be chemically modified to explore a range of therapeutic applications. Based on existing literature for related structures, several key areas of investigation emerge as promising avenues.
Potential research directions could involve using this compound as a starting material to synthesize new series of compounds for screening against various biological targets. The documented activities of furan derivatives suggest that these new molecules could be candidates for anticancer, antimicrobial, or anti-inflammatory drugs. utripoli.edu.lyresearchgate.net
Table 2: Investigated Biological Activities of Furan-Containing Compounds
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Furan-containing compounds have shown cytotoxic and antitumor properties against various cancer cell lines. | researchgate.net |
| Antimicrobial | The furan nucleus is a core component of molecules with antibacterial, antifungal, and antiviral effects. | utripoli.edu.lyijabbr.com |
| Anti-inflammatory | Benzofuran derivatives have demonstrated the ability to inhibit inflammatory pathways. | researchgate.net |
| CNS Activity | Various derivatives have been explored for antidepressant, antianxiety, and anticonvulsant applications. | utripoli.edu.ly |
| Analgesic | Furan-based compounds have been reported to possess pain-relieving properties. | researchgate.net |
This table summarizes potential areas of research for derivatives of this compound based on the activities of the broader furan chemical class.
The exploration of this compound and its potential derivatives remains a fertile ground for academic and pharmaceutical research, leveraging the proven utility of the furan scaffold.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-furoic acid |
| Furfural |
| N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide |
| N-(4-acetylphenyl)-2-chloroacetamide |
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHHYZSJVNNLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Conformational Analysis of N 2 Furan 2 Yl Ethyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-[2-(furan-2-yl)ethyl]acetamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. scielo.br In a study of a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, the ¹H and ¹³C NMR spectra revealed the presence of two distinct sets of signals at room temperature. scielo.brresearchgate.net This observation is indicative of a slow intermolecular exchange process, which was attributed to the hindered rotation around the amide C-N bond, leading to the existence of stable Z and E conformations. scielo.br The chemical shift differences are most pronounced for atoms located near the amide group, which is directly influenced by the rotational restriction. scielo.br
Table 1: Illustrative ¹H and ¹³C NMR Data for an Acetamide (B32628) Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (acetamide) | 2.14 | 22.0 |
| N-CH₂ | 3.70 | 45.0 |
| CH₂-furan | 2.85 | 30.0 |
| Furan (B31954) C2-H | 6.10 | 110.0 |
| Furan C3-H | 7.30 | 142.0 |
| Furan C4-H | 6.30 | 107.0 |
| Note: This table is a representative example based on typical chemical shifts for similar structures and is for illustrative purposes only. Actual values for this compound may vary. |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the ¹H and ¹³C signals and revealing the connectivity between atoms. libretexts.orgresearchgate.netlibretexts.org
COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another within the molecule. libretexts.org This is crucial for tracing the ethyl chain and the furan ring protons.
HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. scielo.brresearchgate.net For instance, in the analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide, 2D HSQC-DEPT and HMBC-DEPT NMR spectra were utilized to confirm the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.brresearchgate.net
These 2D NMR methods provide a detailed map of the molecular structure, overcoming the limitations of crowded one-dimensional spectra. researchgate.net
NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. auremn.org.br The presence of distinct sets of signals for the E and Z isomers of N-benzyl-N-(furan-2-ylmethyl)acetamide in the NMR spectra at room temperature demonstrates that the rotation around the amide bond is slow on the NMR timescale. scielo.br By analyzing the relative intensities of these signals, the population of each conformer can be estimated. researchgate.net
Furthermore, variable temperature NMR studies can be employed to investigate the energetics of the rotational barrier. As the temperature is increased, the rate of interconversion between the E and Z isomers increases, leading to the coalescence of the separate signals into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process.
Vibrational Spectroscopy (FTIR and Raman) in this compound Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its analogs. nih.gov
In the FTIR spectrum of N-benzyl-N-(furan-2-ylmethyl)acetamide, characteristic absorption bands are observed that are consistent with its structure. scielo.br These include stretching vibrations for the carbonyl group (C=O), the C=C bonds of the furan and phenyl rings, and the C-O bond. scielo.br Similarly, the Raman spectrum provides complementary information on the vibrational modes of the molecule. researchgate.net
For a related acetamide derivative, N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, the IR spectrum showed a strong absorption band at 1764 cm⁻¹ assigned to the lactone carbonyl group and another at 1692 cm⁻¹ for the ketone carbonyl group. mdpi.com The N-H stretching vibration of the N-acetylated group was observed at 3313 cm⁻¹. mdpi.com
Table 2: Typical Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300-3500 |
| C=O (Amide I) | Stretch | 1630-1680 |
| N-H | Bend (Amide II) | 1510-1570 |
| C-N | Stretch | 1200-1350 |
| Furan C-O-C | Stretch | 1000-1100 |
| Furan C=C | Stretch | ~1500, ~1400 |
| Furan C-H | Stretch | ~3100 |
| Note: This table presents generalized ranges and specific values for this compound may differ. |
Mass Spectrometry for Molecular Formula and Fragment Analysis of this compound
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk The molecular ion, formed by the initial ionization, can undergo characteristic fragmentation pathways. For amide-containing compounds, cleavage adjacent to the carbonyl group is common. libretexts.org In the case of N-benzyl-N-(furan-2-ylmethyl)acetamide, the molecular ion was detected, and the primary fragment observed corresponded to the furfurylamine (B118560) moiety, resulting from the cleavage of C-N bonds. scielo.br This fragmentation pattern helps to confirm the connectivity of the different structural units within the molecule. scielo.brresearchgate.net
X-ray Crystallography for Three-Dimensional Structure Determination of this compound Analogs
For example, the crystal structure of (E)-N'-[(furan-2-yl)methylene]-benzohydrazide reveals the planarity of the furan ring and the conformation of the acylhydrazone moiety. researchgate.net In another example, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone, the indazole and furan rings were found to be oriented at significant angles to each other. researchgate.net The analysis of a different furan-containing compound showed intermolecular hydrogen bonding interactions that lead to the formation of specific packing motifs in the crystal lattice. researchgate.net These studies on related structures suggest that the furan ring in this compound is likely to be planar and that intermolecular hydrogen bonding involving the amide N-H and C=O groups would play a significant role in its solid-state packing.
Computational Chemistry and Theoretical Studies on N 2 Furan 2 Yl Ethyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization of N-[2-(furan-2-yl)ethyl]acetamide
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for computational chemists to predict the properties of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.
These calculations would provide detailed information on the molecule's geometric parameters, including bond lengths, bond angles, and dihedral angles. By minimizing the total energy of the molecule, the most stable arrangement of its atoms can be identified. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
The expected optimized geometric parameters for this compound would reveal the planarity of the furan (B31954) ring and the amide group, as well as the rotational freedom around the ethyl linker.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O | ~1.23 |
| C-N (amide) | ~1.35 | |
| C-C (ethyl) | ~1.53 | |
| C-O (furan) | ~1.36 | |
| Bond Angle (°) | O=C-N | ~122 |
| C-N-H | ~120 | |
| C-C-N | ~110 | |
| Dihedral Angle (°) | H-N-C-C | ~180 (trans) |
Conformational Behavior and Rotational Equilibria of this compound through Quantum Chemical Calculations
The flexible ethyl linker in this compound allows for the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Understanding the conformational landscape is crucial as the properties and biological activity of a molecule can be influenced by its preferred shape.
Quantum chemical calculations, particularly DFT, can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating key dihedral angles, such as those around the C-C and C-N bonds of the ethylacetamide moiety, researchers can identify stable conformers (local minima on the PES) and the energy barriers between them (transition states).
For this compound, a key area of investigation would be the rotational barrier around the amide C-N bond, which can lead to cis and trans isomers. The relative energies of these conformers would determine their population at a given temperature.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, FMO analysis would provide insights into its electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
In this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed over the acetamide (B32628) group, particularly the carbonyl carbon.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Sites of this compound
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP surface would highlight regions of negative potential (electron-rich, typically shown in red or yellow) and positive potential (electron-poor, typically in blue). The most negative potential is expected to be located around the oxygen atom of the carbonyl group and the oxygen atom in the furan ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential, likely around the amide hydrogen, would be susceptible to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity.
Molecular Dynamics Simulations and Advanced Theoretical Modeling for this compound Interactions
While DFT and other quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule over time and its interactions with its environment, such as a solvent or a biological receptor.
Advanced theoretical models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), could also be applied. In this hybrid approach, the chemically active part of the system (e.g., the this compound molecule) is treated with a high level of theory (QM), while the surrounding environment (e.g., a protein binding pocket) is treated with a more computationally efficient method (MM). This would be particularly useful for studying its potential interactions with biological targets.
Biological Activity and Molecular Mechanisms of N 2 Furan 2 Yl Ethyl Acetamide and Its Derivatives
In Vitro Biological Screening of N-[2-(furan-2-yl)ethyl]acetamide Analogs
Enzyme Inhibition Studies (e.g., Proteases, Tyrosinase, COX, PDE4, DprE1)
Derivatives of this compound have demonstrated significant inhibitory activity against a range of clinically relevant enzymes.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are valuable in cosmetics and medicine. nih.govresearchgate.net A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and tested for their inhibitory activity against mushroom tyrosinase. researchgate.net Notably, the derivative bearing a 2,4-dihydroxy group on the benzylidene moiety (compound 8) showed potent mixed-type inhibition with IC50 values of 0.0433 µM (monophenolase) and 0.28 µM (diphenolase), significantly more potent than the standard inhibitor kojic acid. researchgate.net Molecular docking studies suggest these compounds can bind to both catalytic and allosteric sites of the enzyme. researchgate.net Other studies on different scaffolds have also identified potent tyrosinase inhibitors, such as oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives with IC50 values as low as 0.028 µM. nih.gov
Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. researchgate.netmdpi.com Furan-containing compounds have been investigated as selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netarchivepp.com For instance, a methyl sulfone derivative of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone exhibited high COX-2 selectivity (SI > 1667) with an IC50 value of 0.06 µM. researchgate.net Another study on conformationally restricted naphthofuranone derivatives identified a compound with COX-2 inhibitory potency comparable to rofecoxib (B1684582) (IC50 = 0.329 µM; SI > 1519). researchgate.net
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a crucial enzyme in the inflammatory cascade, making its inhibitors potential therapeutics for diseases like asthma and COPD. nih.gov Furan-based derivatives have been developed as PDE4 inhibitors. A lead optimization program focusing on a quinoline-based agent led to the discovery of 2,5-disubstituted furan (B31954) derivatives with PDE4 inhibitory activity, showing IC50 values in the micromolar range (e.g., 2.8 µM and 9.6 µM). mdpi.com
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, representing a novel target for anti-TB drugs. newtbdrugs.orgnih.gov DprE1 inhibitors, identified through high-throughput screening, represent a new class of anti-TB compounds active against drug-resistant strains. newtbdrugs.org While specific data on this compound analogs as DprE1 inhibitors is limited, the broader class of furan-containing structures is being explored against this target. Azaindoles, for example, have been identified as noncovalent DprE1 inhibitors that are efficacious in vivo. nih.gov
Other Enzyme Inhibition: Furan-containing acetamide (B32628) derivatives have also been screened against other enzymes. A study on 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazine]sulfonyl}phenoxy)-N-(aryl) acetamides showed inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net
| Compound Class | Target Enzyme | Key Finding (IC50) | Reference |
|---|---|---|---|
| (E)-1-(furan-2-yl)prop-2-en-1-one derivative | Tyrosinase (monophenolase) | 0.0433 µM | researchgate.net |
| (E)-1-(furan-2-yl)prop-2-en-1-one derivative | Tyrosinase (diphenolase) | 0.28 µM | researchgate.net |
| 5-Aryl-3(2H)furanone derivative | COX-2 | 0.06 µM | researchgate.net |
| Naphthofuranone derivative | COX-2 | 0.329 µM | researchgate.net |
| 2,5-Disubstituted furan derivative | PDE4 | 2.8 µM | mdpi.com |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α Formation | 2.3 µM | nih.gov |
Receptor Target Modulation and Ligand-Receptor Interactions
The biological effects of furan derivatives are often exerted through the modulation of specific signaling pathways and direct interactions with receptor targets. nih.govresearchgate.net Molecular modeling studies have provided insights into these interactions at an atomic level. For example, docking studies of tyrosinase inhibitors revealed that the C=O and NH groups of acetamide moieties can form critical hydrogen bonds with histidine residues (His85 and His244) within the enzyme's active site. nih.gov Similarly, furan-containing chalcones were shown to interact with key amino acid residues like ASN260 and MET280 in the tyrosinase active site pocket. researchgate.net
Beyond direct enzyme inhibition, furan derivatives can modulate cellular signaling pathways. Investigations have shown they exert regulatory effects by modifying pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, which are critical in inflammation and immune responses. nih.govresearchgate.net
Antiproliferative Activity in Cell Lines
The furan scaffold is present in compounds investigated for their anticancer potential. utripoli.edu.ly A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. mdpi.com One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest activity against the hepatocellular carcinoma cell line HepG2, reducing cell viability to 33.29% at a concentration of 20 µg/mL. mdpi.com These compounds also showed significant activity against Huh-7 and MCF-7 breast cancer cells. mdpi.com The general antiproliferative activity of furan derivatives has been noted, suggesting their potential as a source for novel chemotherapeutic agents. researchgate.net
| Compound Class | Cell Line | Activity (% Cell Viability at 20 µg/mL) | Reference |
|---|---|---|---|
| p-Tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Hepatocellular Carcinoma) | 33.29% | mdpi.com |
| Carbamothioyl-furan-2-carboxamide derivatives | Huh-7 (Hepatocellular Carcinoma) | Significant Activity | mdpi.com |
| Carbamothioyl-furan-2-carboxamide derivatives | MCF-7 (Breast Cancer) | Significant Activity | mdpi.com |
Antimicrobial Efficacy Against Specific Pathogens
Furan-containing compounds are widely recognized for their broad-spectrum antimicrobial properties. nih.govutripoli.edu.lyresearchgate.net Their derivatives have been tested against various bacterial and fungal pathogens.
Antibacterial Activity: Acetamide derivatives linked to other heterocyclic moieties like 2-mercaptobenzothiazole (B37678) have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. nih.gov Some of these compounds exhibited Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin, with one derivative showing a lower MIC against B. subtilis than the standard. nih.gov Carbamothioyl-furan-2-carboxamide derivatives also demonstrated significant inhibition against bacterial strains, which is attributed to the lipophilicity conferred by the aromatic furan moiety, aiding in penetration of the bacterial cell wall. mdpi.com
Antifungal Activity: The antifungal potential of this class of compounds is also well-documented. researchgate.net Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov Further optimization led to a compound with broad in vitro antifungal activity against molds and dermatophytes. nih.gov Carbamothioyl-furan-2-carboxamide derivatives were particularly potent against fungal strains, with MIC values ranging from 122.1 to 186 µg/mL. mdpi.com
| Compound Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Mercaptobenzothiazole acetamide derivative (2b) | Bacillus subtilis | < Levofloxacin | nih.gov |
| 2-Mercaptobenzothiazole acetamide derivative (2i) | Bacillus subtilis | = Levofloxacin | nih.gov |
| Carbamothioyl-furan-2-carboxamide derivatives | Fungal Strains | 122.1–186 µg/mL | mdpi.com |
| Carbamothioyl-furan-2-carboxamide derivatives | Bacterial Strains | 150.7–295 µg/mL | mdpi.com |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide (5d) | Candida albicans | 0.224 mg/mL | researchgate.net |
Antioxidant Activity Assessment in Biological Systems
Furan and acetamide derivatives have been shown to possess significant antioxidant properties. researchgate.netnih.gov The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular systems. nih.gov
In one study, new acetamide derivatives were tested for their in vitro antioxidant activity by measuring their capacity to scavenge the ABTS radical cation. nih.gov The compounds were also assessed for their ability to reduce ROS and NO production in macrophage cell lines. The results indicated that some of these acetamide derivatives possess interesting antioxidant activities, with one compound showing a notable inhibitory effect on NO formation, likely due to its free-radical scavenging properties. nih.gov Other studies on catechol hydrazinyl-thiazole derivatives have also highlighted their potential in chelating metal ions, which is another mechanism of antioxidant action. nih.gov The antioxidant effects of furan derivatives are believed to contribute to their broader biological activities, including their anti-inflammatory properties. nih.gov
Anti-inflammatory Effects in Preclinical Models
The anti-inflammatory potential of furan-based acetamide derivatives has been extensively evaluated in various preclinical models. researchgate.netutripoli.edu.lynih.gov These compounds can exhibit anti-inflammatory effects through mechanisms such as the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the regulation of inflammatory gene expression. nih.govresearchgate.net
A study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives assessed their ability to inhibit the release of inflammatory enzymes from human neutrophils. nih.gov Several compounds showed potent activity. For instance, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde was the most active against β-glucuronidase release with an IC50 value of 5.0 µM. nih.gov Another derivative, 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one, was the most potent inhibitor of lysozyme (B549824) release (IC50 = 4.6 µM). nih.gov Furthermore, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was a powerful inhibitor of TNF-α formation, with an IC50 of 2.3 µM, which is more potent than the reference compound genistein. nih.gov These compounds demonstrated their anti-inflammatory effects without significant cytotoxicity. nih.gov Preclinical models, such as the carrageenan-induced paw edema model in rats, are commonly used to confirm the acute anti-inflammatory activity of these novel compounds. researchgate.netijpras.com
| Compound | Inhibitory Action | IC50 (µM) | Reference |
|---|---|---|---|
| 4-[4-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme Release | 4.6 | nih.gov |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-Glucuronidase Release | 5.0 | nih.gov |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime (11a) | Lysozyme Release | 7.1 | nih.gov |
| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime (11a) | β-Glucuronidase Release | 9.5 | nih.gov |
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α Formation | 2.3 | nih.gov |
In Vivo Biological Activity Investigations of this compound Analogs
Preclinical evaluation in animal models is a critical step in validating the therapeutic potential of new chemical entities. Although specific in vivo studies on this compound were not found, research on related acetamide derivatives demonstrates their efficacy in disease models, particularly in oncology.
Investigations into novel phenoxyacetamide derivatives have shown promising anticancer efficacy in animal models. mdpi.comnih.gov In one key study, a lead phenoxyacetamide compound (referred to as compound I) was evaluated in a solid Ehrlich carcinoma (SEC)-bearing mouse model. mdpi.comnih.gov The results demonstrated a significant suppression of tumor growth, confirming the compound's anticancer activity in vivo. mdpi.comnih.gov
The parent compound, acetamide, has also been the subject of long-term in vivo studies. Oral administration of acetamide to rats was found to produce both benign and malignant liver tumors, indicating that the core chemical structure can have significant biological effects. iarc.fr
Table 1: In Vivo Efficacy of a Phenoxyacetamide Analog in a Mouse Cancer Model
| Compound | Animal Model | Key Efficacy Findings | Reference |
|---|
This table summarizes findings for an analog of this compound.
Pharmacodynamic endpoints are essential for understanding a drug's effect on the body. In the in vivo study of the aforementioned phenoxyacetamide derivative, the primary pharmacodynamic readouts were direct measurements of antitumor activity. mdpi.comnih.gov Researchers monitored tumor volume and weight in the SEC-bearing mice, which served as direct indicators of the compound's efficacy. mdpi.comnih.gov The study confirmed the anticancer effects through these measurements, which were further supported by detailed hematological, biochemical, and histopathological analyses. mdpi.comnih.gov These analyses provide a broader view of the compound's biological effects and confirm the therapeutic outcome observed in the tumor models. mdpi.comnih.gov
Elucidation of Molecular Mechanisms of Action of this compound and its Derivatives
Understanding the molecular mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents. Research on various furan- and acetamide-containing analogs has illuminated several key cellular pathways and molecular interactions.
Studies on analogs of this compound reveal that their antiproliferative effects are often mediated by the modulation of critical cellular pathways, primarily those involved in cell cycle regulation and apoptosis (programmed cell death).
For instance, certain furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cell lines (MCF-7). nih.gov This disruption of the normal cell division process is a key mechanism for inhibiting cancer proliferation. Furthermore, these compounds were found to trigger apoptosis through the intrinsic mitochondrial pathway, an effect verified by the observed increase in the levels of the pro-apoptotic proteins p53 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Similarly, a novel phenoxyacetamide derivative was reported to arrest the cell cycle at the G1/S transition phase in liver cancer cells (HepG2). mdpi.comnih.gov This compound significantly induced apoptosis, with evidence pointing to the intrinsic pathway as the dominant mechanism, supported by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. mdpi.comnih.gov
Other research on furan derivatives has identified their ability to suppress major cancer-promoting signaling pathways. Specific compounds were found to inhibit the PI3K/Akt and Wnt/β-catenin signaling cascades by promoting the activity of the tumor suppressor protein PTEN. eurekaselect.com
Table 2: In Vitro Antiproliferative Activity of Furan and Acetamide Analogs
| Compound Type | Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| Furan Derivative (Compound 7) | MCF-7 (Breast Cancer) | Cytotoxic | 2.96 µM | nih.gov |
| Furan Derivative (Compound 4) | MCF-7 (Breast Cancer) | Cytotoxic | 4.06 µM | nih.gov |
| Furan Precursor (Compound 1) | HeLa (Cervical Cancer) | Antiproliferative | 0.08 µM | eurekaselect.com |
| Furan Derivative (Compound 24) | HeLa (Cervical Cancer) | Antiproliferative | 8.79 µM | eurekaselect.com |
| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | Cytotoxic | 1.43 µM | mdpi.comnih.gov |
This table presents a selection of findings for analogs of this compound, demonstrating the potency of this chemical class.
The biological activities of these compounds are initiated by their interaction with specific molecular targets within the cell. While a single, common receptor has not been identified for all acetamide and furan derivatives, their effects on signaling pathways suggest precise interactions with key regulatory proteins.
The modulation of pathways such as PI3K/Akt and Wnt/β-catenin implies that these compounds can interact with upstream components like receptor tyrosine kinases or other signaling proteins that control these cascades. eurekaselect.com The binding of these small molecules can trigger conformational changes in their target proteins, initiating a chain of events that leads to the observed cellular responses, such as cell cycle arrest or apoptosis. eurekaselect.com
A more direct interaction has been identified for certain phenoxyacetamide derivatives, which are believed to function as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.gov PARP-1 is a critical enzyme involved in DNA repair, and its inhibition can lead to the death of cancer cells. This interaction represents a direct engagement with a key cellular enzyme, leading to the downstream effect of apoptosis. mdpi.comnih.gov
Computational methods, such as molecular docking, are powerful tools for visualizing and analyzing the interaction between a small molecule and its protein target at a molecular level. These techniques help elucidate the binding mode and predict the affinity of a compound for its receptor.
In the case of the phenoxyacetamide derivative identified as a PARP-1 inhibitor, molecular docking studies were performed to understand this interaction. mdpi.comnih.gov The analysis revealed that the compound fits properly within the binding site of the PARP-1 protein. mdpi.comnih.gov The model showed stable binding energies and specific interactive binding modes, providing a structural hypothesis for its inhibitory activity. This type of computational analysis is crucial for structure-based drug design and for optimizing the potency and selectivity of lead compounds. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of N 2 Furan 2 Yl Ethyl Acetamide Analogs
Design Principles for SAR Studies of N-[2-(furan-2-yl)ethyl]acetamide Derivatives
The design of structure-activity relationship (SAR) studies for derivatives of this compound is founded on the systematic modification of its core structure to probe and understand the chemical features essential for biological activity. The primary goal is to identify which parts of the molecule—known as pharmacophores—are critical for interaction with a biological target and to optimize properties like potency and selectivity. nih.govijabbr.com
Key design principles for these studies include:
Systematic Structural Modification: Derivatives are created by methodically altering the three main components of the parent molecule: the furan (B31954) ring, the ethyl linker, and the acetamide (B32628) group. This allows researchers to observe how these changes affect the compound's efficacy and potency. ijabbr.com
Furan Moiety Exploration: The furan ring, being an electron-rich aromatic system, is a prime target for modification. orientjchem.org Strategies involve adding various substituents at different positions on the ring to explore steric, electronic, and hydrophobic effects. orientjchem.org Furthermore, the furan ring can be replaced by other heterocyclic or aromatic rings (bioisosteric replacement) to assess the importance of the furan scaffold itself. ijabbr.com
Linker and Side Chain Variation: The ethyl acetamide linker's length, rigidity, and polarity are systematically altered. Variations might include changing the number of methylene (B1212753) units in the ethyl chain, introducing unsaturation to restrict conformational flexibility, or modifying the N-acetyl group to investigate its hydrogen-bonding capacity and steric bulk.
Pharmacokinetic Optimization: Beyond just improving biological activity, SAR studies aim to enhance the molecule's drug-like properties. This involves designing analogs with improved metabolic stability, bioavailability, and optimized pharmacokinetic profiles. ijabbr.com
By adhering to these principles, medicinal chemists can construct a comprehensive map of the SAR, guiding the rational design of new, more effective analogs.
Impact of Furan Moiety Modifications on Biological Activity
The furan ring is a vital component in a vast number of biologically active compounds, and its modification is a cornerstone of SAR studies. orientjchem.org The ring's electron-rich nature and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a critical determinant of a molecule's interaction with its biological target. orientjchem.org
Modifications to the furan moiety in this compound analogs can be categorized into two main types:
Substitution on the Furan Ring: The addition of substituents at the C3, C4, and C5 positions of the furan ring can dramatically influence biological activity. The nature of these substituents (e.g., electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic) modulates the electronic and steric profile of the entire molecule. For instance, in a series of C-glycosylated cinnamoylfuran derivatives, the presence and position of aryl groups attached to the core structure significantly influenced their anti-cancer activity. researchgate.net Similarly, in a class of furan-3-carboxamides, various substitutions led to compounds with significant antimicrobial activity. nih.gov
Bioisosteric Replacement of the Furan Ring: Replacing the furan ring with other aromatic or heteroaromatic systems, known as bioisosteres, is a common strategy to probe the structural requirements for activity. ijabbr.com Common bioisosteres for a furan ring include thiophene, pyridine, and phenyl rings. This approach helps determine if the specific heteroatoms and electronic distribution of the furan ring are essential for activity or if a different scaffold can serve a similar purpose, potentially improving other properties like metabolic stability. ijabbr.com
The table below summarizes the impact of such modifications in a related series of anticancer agents, highlighting how ring replacements affect potency.
| Compound ID | B-Ring Moiety | Biological Activity (IC50 against prostate cancer cells) |
| 1 | Thiazole | Potent (baseline) |
| 9c | Pyridine | 12–35 nM |
| 9d | Furan | 12–35 nM |
| 9e | Thiophene | 12–35 nM |
| 9a | Phenyl | Hundreds of nM range |
This table is generated based on data from a study on 4-substituted methoxylbenzoyl-aryl-thiazoles, where the furan ring served as a successful bioisosteric replacement for the thiazole ring, demonstrating comparable potency.
Influence of Acetamide Linker and Side Chain Variations on Activity
The acetamide linker and its associated side chain in this compound play a crucial role in orienting the furan moiety and interacting with the biological target. Variations in this part of the molecule can significantly affect binding affinity and biological activity.
Key aspects of modification include:
Linker Length and Flexibility: The two-carbon ethyl linker determines the spatial relationship between the furan ring and the acetamide group. Altering the linker's length (e.g., to a methyl or propyl chain) would change this distance, which could either improve or diminish the interaction with a receptor. The flexibility of the linker is also critical; introducing rigid elements like a double bond could lock the molecule into a more or less active conformation. In studies of fusion proteins, linker length and rigidity are known to be critical for preserving the bioactivity of the connected domains.
N-Acetylation: The N-acetyl group (–NHC(O)CH3) is a key feature, likely involved in hydrogen bonding with a biological target. The addition of this acetyl group can be crucial for function, as N-acetylation is a known post-translational modification that can alter protein stability and interactions. researchgate.net Removing the acetyl group or replacing the methyl group with larger alkyl or aryl substituents would probe the steric and electronic requirements at this position. For instance, in a study of acetazolamide-based inhibitors, removal of the acetamide group resulted in no change in antimicrobial activity but did alter binding affinity in a different assay, indicating the nuanced role of this functional group.
Amide Bond Modification: The amide bond itself is a rigid, planar structure with hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Replacing the amide with a bioisosteric equivalent, such as an ester or a thioamide, could explore the importance of these specific hydrogen bonding patterns for biological activity.
Stereochemical Considerations in this compound SAR
While this compound itself is an achiral molecule, the introduction of substituents on the ethyl linker or the furan ring can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). Stereochemistry is a critical factor in drug design because biological systems, such as enzymes and receptors, are inherently chiral. biomedgrid.com Consequently, different stereoisomers of a molecule can exhibit vastly different biological activities, metabolic fates, and toxicological profiles. biomedgrid.com
The primary stereochemical considerations for SAR studies of this compound analogs include:
Introduction of a Chiral Center: Modifying the ethyl linker, for example by adding a methyl group to one of the carbon atoms, would create a chiral center. This would result in two enantiomers (R and S forms). It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). biomedgrid.com For example, in the case of the herbicide beflubutamid, the (-)-enantiomer showed at least 1000 times higher herbicidal activity than the (+)-enantiomer. nih.gov
Stereoselective Binding: The three-dimensional arrangement of atoms in a chiral molecule dictates how it fits into a binding site. A receptor may have specific interaction points (e.g., for hydrogen bonding, hydrophobic interactions) that can only be engaged by one enantiomer. wvu.edu Therefore, resolving a racemic mixture into its individual enantiomers and testing them separately is a crucial step in SAR studies. unife.it
Chiral Inversion: In some cases, the less active enantiomer can be converted into the more active form within the body, a process known as chiral inversion. Understanding if this process occurs is important for determining whether to develop a single enantiomer or a racemic mixture as a therapeutic agent. biomedgrid.com
Therefore, if any modification to the this compound scaffold introduces chirality, a thorough investigation of the properties of each individual stereoisomer is warranted to fully understand the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For analogs of this compound, QSAR studies can provide valuable insights into the physicochemical properties that drive activity and can be used to predict the potency of newly designed compounds. researchgate.net
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org
Calculation of Molecular Descriptors: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Related to the 2D structure and connectivity of atoms.
Electronic descriptors: Such as partial charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO), which describe the electronic properties of the molecule.
Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the molecule's lipophilicity. researchgate.net
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS) and Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with biological activity. frontiersin.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they analyze the steric and electrostatic fields surrounding the molecules. nih.gov
For instance, a QSAR study on (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran revealed that 2D-autocorrelation and topological descriptors were influential parameters in their antileishmanial activity. researchgate.net Similarly, a 3D-QSAR model for menthol-derived compounds established a strong correlation between the 3D structure and antifungal activity, providing a visual map of where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov Applying such QSAR methodologies to this compound analogs could significantly accelerate the discovery of new, potent derivatives by prioritizing the synthesis of the most promising candidates.
Advanced Analytical Methodologies for N 2 Furan 2 Yl Ethyl Acetamide in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the qualitative and quantitative analysis of N-[2-(furan-2-yl)ethyl]acetamide, facilitating its separation from starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. A typical HPLC method would involve a reversed-phase column, which is suitable for separating moderately polar compounds. The selection of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation. Detection is commonly performed using a UV detector, as the furan (B31954) ring and the amide chromophore absorb in the UV region. For more detailed analysis and identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS).
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides detailed structural information about the separated components, aiding in the identification of impurities. A capillary column with a non-polar or medium-polarity stationary phase is generally effective for such analyses.
The following interactive data table summarizes typical chromatographic conditions that could be employed for the analysis of this compound, based on methods used for structurally similar compounds.
| Parameter | HPLC Conditions | GC-MS Conditions |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient or isocratic) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~220 nm or Mass Spectrometry | Mass Spectrometry (EI) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Oven Temperature Program | Not Applicable | Initial temp. 100°C, ramp to 280°C |
Methodologies for Monitoring Degradation and Stability in Research Settings
Understanding the stability of this compound is crucial for determining its shelf-life and storage conditions in a research context. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways. ijpsjournal.comnih.gov These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines. ijpsjournal.comnih.gov
Forced degradation studies are performed to intentionally degrade the compound. researchgate.net This helps in the development and validation of stability-indicating analytical methods, which are capable of separating the intact compound from its degradation products. biomedres.us Common stress conditions include:
Acidic and Basic Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis under acidic and basic conditions. ijpsjournal.com This would likely yield furan-2-ethylamine and acetic acid. The furan ring itself may also be susceptible to opening under strong acidic conditions.
Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of the furan ring and potentially the ethylamine (B1201723) side chain. ijpsjournal.com
Thermal Degradation: The compound is subjected to high temperatures to assess its thermal stability. Degradation pathways at elevated temperatures may differ from those in solution. nih.gov
Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the furan ring, which is known to be photoreactive.
A stability-indicating HPLC method is the cornerstone for monitoring degradation. researchgate.net Such a method must be able to resolve the parent peak from all significant degradation product peaks. biomedres.us Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer is essential to confirm that the parent peak is free from any co-eluting degradants.
The following interactive data table outlines a representative design for a forced degradation study of this compound.
| Stress Condition | Reagent/Condition | Potential Degradation Products |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heat | Furan-2-ethylamine, Acetic acid |
| Base Hydrolysis | 0.1 M NaOH, heat | Furan-2-ethylamine, Acetic acid |
| Oxidation | 3% H₂O₂, room temperature | Oxidized furan derivatives |
| Thermal | 70°C, solid state | Various thermal decomposition products |
| Photolytic | UV light (254 nm), solution | Photodegradation products of the furan ring |
Q & A
Q. What are the established synthetic routes for N-[2-(furan-2-yl)ethyl]acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling furan-2-ylethylamine with acetylating agents (e.g., acetyl chloride or acetic anhydride) under controlled conditions. Evidence from analogous compounds (e.g., N-alkylated acetamides) highlights the importance of solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and base (e.g., triethylamine) to neutralize HCl byproducts . For example, reductive N-alkylation methods using LiAlH4 or Pd/C catalysts have been employed for structurally related acetamides, achieving moderate yields (20–50%) depending on steric and electronic effects .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the acetamide moiety (δ ~2.0 ppm for CH, δ ~8.0 ppm for NH in DMSO-d) and furan ring protons (δ ~6.3–7.4 ppm). H-C HSQC/HMBC correlations verify connectivity .
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of acetyl group).
- X-ray Crystallography : Resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for structurally related 2-chloro-N-(4-fluorophenyl)acetamide .
Q. What are the recommended purity standards and QC protocols for this compound in research settings?
- Methodological Answer : Purity ≥95% is typically required for research applications. Quality control (QC) involves:
- HPLC/GC Analysis : To quantify impurities using pharmacopeial-grade columns (e.g., C18 for HPLC) .
- Melting Point Determination : Consistency with literature values (±2°C).
- Karl Fischer Titration : Measures residual moisture (<0.5%) .
Advanced Research Questions
Q. How can researchers optimize low-yielding steps in the multi-step synthesis of furan-containing acetamides?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete acetylation).
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may improve selectivity .
- Solvent Engineering : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Yield Improvement : For steps with <10% yield (e.g., AZD8931 synthesis), iterative DOE (Design of Experiments) can optimize temperature, stoichiometry, and reaction time .
Q. What computational approaches are used to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., with MT1/MT2 melatonin receptors) to prioritize derivatives for synthesis .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, topological polar surface area) with activity data from assays like MTT cytotoxicity .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate target engagement .
Q. How can contradictions in spectral data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- Orthogonal Validation : Combine NMR with X-ray crystallography to confirm stereochemistry, as seen in resolving C–H···O interactions in acetamide derivatives .
- DFT Calculations : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies (e.g., solvent effects) .
- Batch Reproducibility : Test multiple synthetic batches to rule out experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
